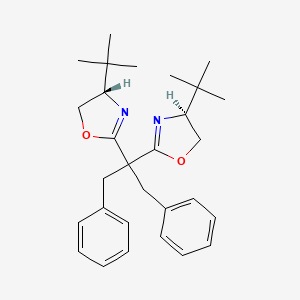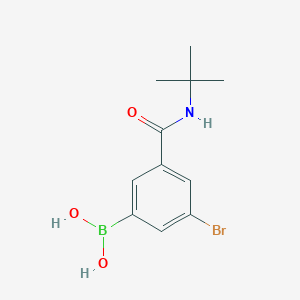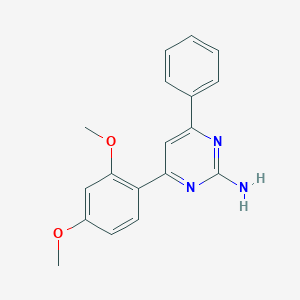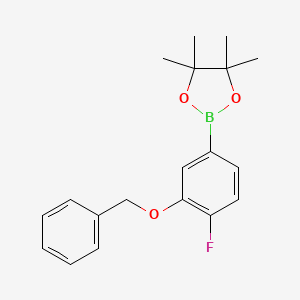![molecular formula C25H27N3 B6319321 2,6-Bis-[1-(3,5-dimethylphenylimino)-ethyl]pyridine CAS No. 226721-91-1](/img/structure/B6319321.png)
2,6-Bis-[1-(3,5-dimethylphenylimino)-ethyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis-[1-(3,5-dimethylphenylimino)-ethyl]pyridine is a tridentate ligand known for its coordination chemistry with transition metals. This compound is particularly significant in the field of catalysis, where it forms complexes with metals such as iron and cobalt, which are used in various polymerization reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis-[1-(3,5-dimethylphenylimino)-ethyl]pyridine typically involves the condensation of 2,6-diacetylpyridine with 3,5-dimethylaniline in the presence of a catalyst such as formic acid. The reaction is usually carried out in methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions similar to the laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity for industrial applications.
化学反应分析
Types of Reactions
2,6-Bis-[1-(3,5-dimethylphenylimino)-ethyl]pyridine undergoes various chemical reactions, including:
Coordination Reactions: Forms complexes with transition metals like iron and cobalt.
Polymerization Catalysis: Acts as a ligand in catalysts for ethylene polymerization.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts such as iron(II) chloride or cobalt(II) chloride in the presence of co-catalysts like methylaluminoxane (MAO) or trimethylaluminum (TMA).
Polymerization Catalysis: The reaction conditions often include temperatures around 35°C and specific ratios of co-catalysts to achieve desired polymer properties.
Major Products
Coordination Complexes: Formation of stable metal-ligand complexes.
科学研究应用
2,6-Bis-[1-(3,5-dimethylphenylimino)-ethyl]pyridine has diverse applications in scientific research:
Catalysis: Used as a ligand in catalysts for polymerization reactions, particularly ethylene polymerization.
Coordination Chemistry: Forms complexes with various metals, which are studied for their magnetic, biological, and catalytic properties.
Material Science: Investigated for its potential in creating new materials with unique properties, such as molecular magnets.
作用机制
The mechanism of action for 2,6-Bis-[1-(3,5-dimethylphenylimino)-ethyl]pyridine primarily involves its role as a ligand in coordination complexes. The compound coordinates with metal centers through its nitrogen atoms, forming stable complexes that can act as catalysts. In polymerization reactions, these complexes facilitate the polymerization process by activating the monomer and propagating the polymer chain .
相似化合物的比较
Similar Compounds
2,6-Bis-[1-(phenylimino)ethyl]pyridine: Similar structure but with phenyl groups instead of 3,5-dimethylphenyl groups.
2,6-Bis(imino)pyridyl Complexes: A broader class of compounds with various substituents on the imino groups.
Uniqueness
2,6-Bis-[1-(3,5-dimethylphenylimino)-ethyl]pyridine is unique due to its specific substituents, which can influence the electronic properties and steric effects in its coordination complexes. This uniqueness can lead to different catalytic activities and selectivities compared to other similar compounds .
属性
IUPAC Name |
N-(3,5-dimethylphenyl)-1-[6-[N-(3,5-dimethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3/c1-16-10-17(2)13-22(12-16)26-20(5)24-8-7-9-25(28-24)21(6)27-23-14-18(3)11-19(4)15-23/h7-15H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVXLZHRKFUVDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N=C(C)C2=NC(=CC=C2)C(=NC3=CC(=CC(=C3)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4-(tert-Butyl-dimethyl-silanyloxy)-phenyl]-diphenyl-phosphane](/img/structure/B6319249.png)

![4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-6-(pyridin-2-yl)-2,2'-bipyridine](/img/structure/B6319259.png)

![2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine](/img/structure/B6319274.png)

![Benzo[b]thiophen-2-ylzinc bromide](/img/structure/B6319288.png)



![2,6-Bis-[1-(4-tert-butylphenylimino)-ethyl]pyridine](/img/structure/B6319328.png)



